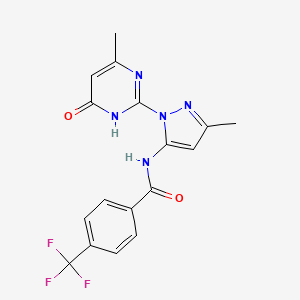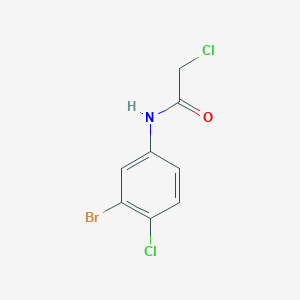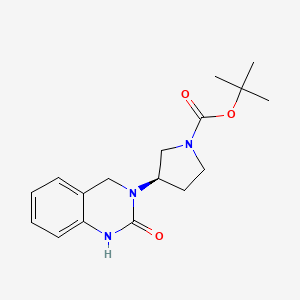
4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the 2-Bromo-3-chlorophenyl group, and the carboxylic acid group. The presence of these groups would likely confer distinct chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring, for example, is aromatic and would therefore be expected to undergo reactions typical of aromatic compounds. The carboxylic acid group is acidic and could therefore participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The bromine and chlorine atoms could also influence its density and boiling point .Scientific Research Applications
Photoreleasable Protecting Groups for Carboxylic Acids
Photoreleasable protecting groups are a vital tool in synthetic chemistry, allowing for the temporal control over the release of carboxylic acids. The study on 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids highlights its efficiency in releasing carboxylic acids upon photolysis without the need for a photosensitizer, offering a pathway for controlled release applications in drug delivery systems and chemical synthesis (Klan, Zabadal, & Heger, 2000).
Halogen Bonds in Crystal Engineering
The role of halogen bonds in dictating the packing preferences in solid solutions is crucial for understanding the crystalline behavior of halogenated compounds. The isomeric compounds study, including 4-bromo-2-chloro benzoic acid, reveals how halogen bonds can influence the crystal packing and stability, which is essential for designing materials with desired physical properties (Pramanik, Pavan, & Guru Row, 2017).
Synthesis and Bioactivity of Related Compounds
The synthesis and study of bioactivity in compounds derived from cyclopropanecarboxylic acid and related structures showcase the potential for discovering new bioactive molecules. These findings could inform the synthesis and application of "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" in various fields, including medicinal chemistry and agriculture (Tian, Song, Wang, & Liu, 2009).
Microwave-assisted Synthesis
Microwave-assisted synthesis represents a modern approach to chemical synthesis, offering rapid and efficient pathways to various compounds. The study on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives underlines the potential for utilizing similar methodologies for synthesizing "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" and its derivatives, which could have applications in material science and pharmaceuticals (Hesse, Perspicace, & Kirsch, 2007).
Future Directions
properties
IUPAC Name |
4-(2-bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-11(13(17)18)9(6-16(7)2)8-4-3-5-10(15)12(8)14/h3-6H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFCYLIXUSVZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=C(C(=CC=C2)Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
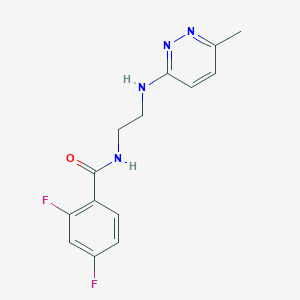
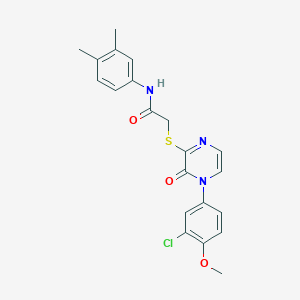

![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)
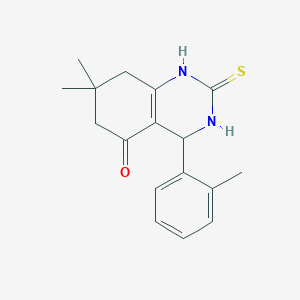
![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)
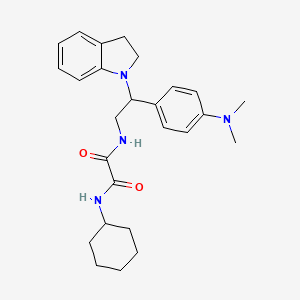
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)
